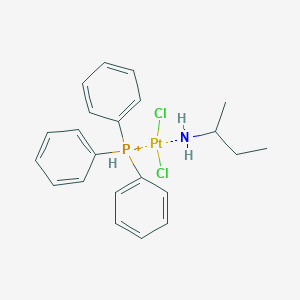

butan-2-amine;dichloroplatinum;triphenylphosphanium

説明

The compound "butan-2-amine; dichloroplatinum; triphenylphosphanium" is hypothesized to be a platinum(II) complex incorporating butan-2-amine (a secondary aliphatic amine) and triphenylphosphanium (a phosphonium ion) as ligands. Platinum(II) complexes are widely studied for their antitumor properties, with cisplatin [cis-diamminedichloroplatinum(II)] being the archetype . Modifications to the ligand environment—such as substituting ammonia with bulkier or chiral amines (e.g., butan-2-amine) or incorporating phosphine ligands—can alter solubility, cellular uptake, DNA-binding kinetics, and resistance profiles .

特性

分子式 |

C22H27Cl2NPPt+ |

|---|---|

分子量 |

602.4 g/mol |

IUPAC名 |

butan-2-amine;dichloroplatinum;triphenylphosphanium |

InChI |

InChI=1S/C18H15P.C4H11N.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4(2)5;;;/h1-15H;4H,3,5H2,1-2H3;2*1H;/q;;;;+2/p-1 |

InChIキー |

SLWOGIIIPMRYKA-UHFFFAOYSA-M |

正規SMILES |

CCC(C)N.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-amine;dichloroplatinum;triphenylphosphanium typically involves the following steps:

Preparation of Butan-2-amine: Butan-2-amine can be synthesized through biocatalytic reductive amination using native amine dehydrogenases.

Formation of Dichloroplatinum Complex: Dichloroplatinum complexes are often prepared by reacting platinum salts with appropriate ligands under controlled conditions.

Combination with Triphenylphosphanium: The final step involves the reaction of butan-2-amine and dichloroplatinum with triphenylphosphanium to form the desired compound. This step requires precise control of reaction conditions to ensure the formation of the complex.

Industrial Production Methods

Industrial production of butan-2-amine;dichloroplatinum;triphenylphosphanium involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using automated systems to control reaction parameters.

化学反応の分析

Types of Reactions

Butan-2-amine;dichloroplatinum;triphenylphosphanium undergoes various chemical reactions, including:

Substitution: Substitution reactions involve replacing one or more ligands in the compound with other ligands, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like p-chloranil, reducing agents, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to higher oxidation states of platinum, while substitution reactions can yield new complexes with different ligands .

科学的研究の応用

Butan-2-amine;dichloroplatinum;triphenylphosphanium has a wide range of scientific research applications:

作用機序

The mechanism of action of butan-2-amine;dichloroplatinum;triphenylphosphanium involves its interaction with molecular targets and pathways. For example, the platinum center can form DNA interstrand cross-links, affecting DNA replication and transcription . The compound’s amine and phosphine components also contribute to its overall activity, influencing various biochemical pathways .

類似化合物との比較

Comparison with Similar Dichloroplatinum(II) Complexes

Ligand Effects on Solubility and Stability

Platinum(II) complexes with aliphatic amines (e.g., 1,2-diaminocyclohexane) often exhibit enhanced water solubility compared to cisplatin, as seen in carboplatin derivatives . For example:

Triphenylphosphanium ligands could increase membrane permeability but may also hinder renal clearance, a common issue with cisplatin .

Cytotoxicity and Mechanisms of Action

Cisplatin’s cytotoxicity arises from DNA crosslinking, but ligand substitutions can shift mechanisms. For instance:

- Cis-(Pt(AF)₂Cl₂) (3-aminoflavone ligands) induces apoptosis more efficiently than cisplatin but forms fewer DNA crosslinks .

- Plato [(1,2-diamino-4-nitrobenzene)dichloroplatinum(II)] shows hypoxia-selective cytotoxicity, unlike cisplatin .

- Chiral ethylenediamine derivatives with hydroxyl groups exhibit higher antitumor activity in murine models .

Resistance Profiles

Resistance to cisplatin often stems from reduced cellular accumulation or enhanced DNA repair . Complexes with non-classical ligands may overcome this:

- Acridine-carboxamide-Pt(II) complexes retain activity in cisplatin-resistant P388 leukemia cells .

- Butan-2-amine-Pt(II) analogs might exploit alternative uptake pathways (e.g., amino acid transporters), as seen in K562 cells resistant to cisplatin .

Research Findings and Data

Antitumor Activity in Murine Models

*T/C %: Treated vs. control tumor growth inhibition.

Cellular Accumulation in Resistant Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。